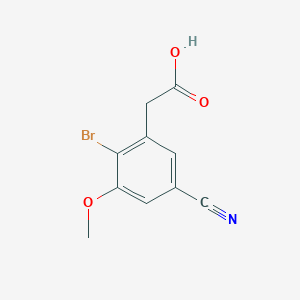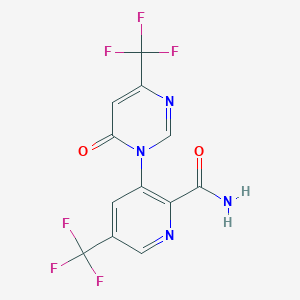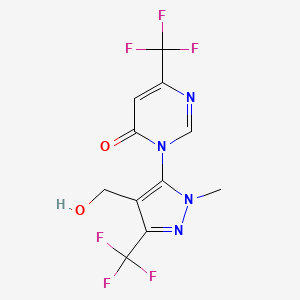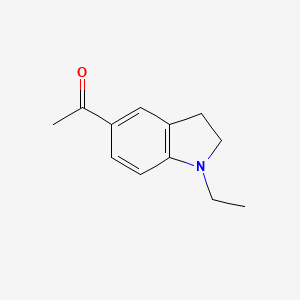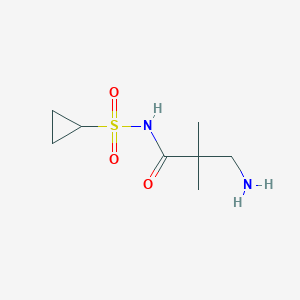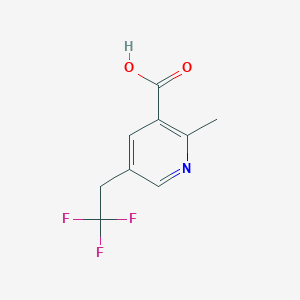
2-Methyl-5-(2,2,2-trifluoroethyl)nicotinic acid
説明
“2-Methyl-5-(2,2,2-trifluoroethyl)nicotinic acid” is a chemical compound with the molecular formula C9H8F3NO2 . It is a derivative of nicotinic acid, which is a form of vitamin B3 .
Synthesis Analysis
The synthesis of substituted pyridines, such as “2-Methyl-5-(2,2,2-trifluoroethyl)nicotinic acid”, involves a ring cleavage methodology reaction. This process allows for the selective introduction of multiple functional groups . The synthesis involves the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of “2-Methyl-5-(2,2,2-trifluoroethyl)nicotinic acid” consists of nine carbon atoms, eight hydrogen atoms, three fluorine atoms, one nitrogen atom, and two oxygen atoms . The molecular weight of this compound is 219.16 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Methyl-5-(2,2,2-trifluoroethyl)nicotinic acid” include a molecular weight of 219.16 g/mol . The compound has a density of 1.4±0.1 g/cm3 and a boiling point of 290.0±40.0 °C at 760 mmHg .科学的研究の応用
Industrial Production of Nicotinic Acid
Nicotinic acid, a form of niacin, plays an essential role as a nutrient in humans and animals and as an antipelagic agent. While traditionally produced through the oxidation of certain pyridine derivatives, this process often results in environmentally harmful by-products like nitrous oxide. Therefore, research has focused on developing more ecological production methods for nicotinic acid, utilizing raw materials such as 3-methylpyridine and 5-ethyl-2-methylpyridine, to align with the principles of green chemistry (Lisicki, Nowak, & Orlińska, 2022).
Development of Herbicides
Investigations into novel natural-product-based herbicides have led to the synthesis of a series of N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid. Some of these compounds demonstrated significant herbicidal activity, suggesting the potential for developing new herbicides targeting monocotyledonous weeds (Yu et al., 2021).
Isotopic Labeling and Study of Tobacco Alkaloids
Nicotinic acid isotopes have been used to study the incorporation of labeled nicotinic acid into tobacco alkaloids. This research provides insights into the metabolic pathways and quantitative incorporation in plants like Nicotiana tabacum and N. glauca (Leete, 1977).
Synthesis of Nicotinic Acid Derivatives
In pharmaceutical research, the synthesis of nicotinic acid derivatives, such as niflumic acid (a derivative of 2‐[3‐(trifluoromethyl)‐analino]nicotinic acid), is crucial for exploring their pharmacological properties. Such studies can help understand the structure-activity relationships and potential therapeutic applications of these compounds (Criddle et al., 2002).
Receptor Studies for Lipid Regulation
Nicotinic acid also plays a significant role in lipid regulation, acting as a lipid-lowering drug. Research has identified specific receptors, such as PUMA-G and HM74, that are expressed in adipose tissue and mediate nicotinic acid’s anti-lipolytic effect. This discovery is crucial for developing new drugs to treat dyslipidemia (Tunaru et al., 2003).
Crystal Structure Studies
The study of nicotinic acid’s crystal structures, like 3-carboxypyridinium hydrogen oxalate, contributes to understanding its pharmacological properties and its applications in treating hypercholesterolemia (Athimoolam & Natarajan, 2007).
Vasorelaxation and Antioxidation Properties
Investigations into thionicotinic acid derivatives have revealed their potential as vasorelaxants and antioxidants. This research indicates the possibility of developing these compounds as therapeutics for conditions like atherosclerosis (Prachayasittikul et al., 2010).
特性
IUPAC Name |
2-methyl-5-(2,2,2-trifluoroethyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c1-5-7(8(14)15)2-6(4-13-5)3-9(10,11)12/h2,4H,3H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYPASHNRSMLNTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)CC(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-(2,2,2-trifluoroethyl)nicotinic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



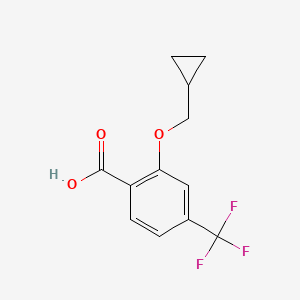
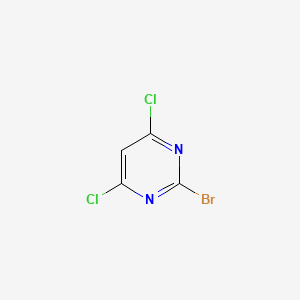
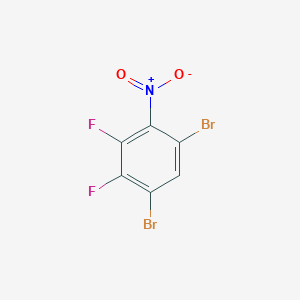

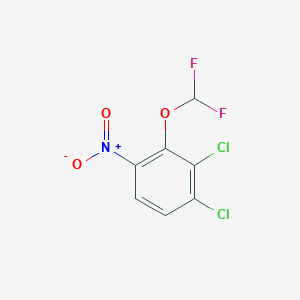
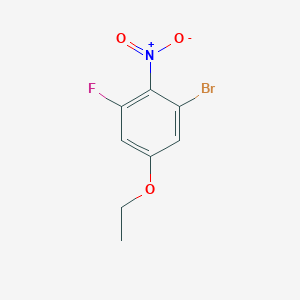
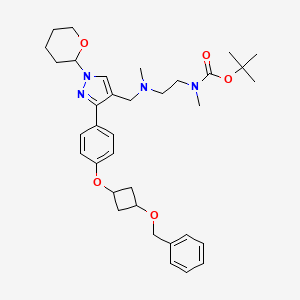

![Spiro[2.2]pentan-1-amine hydrochloride](/img/structure/B1410523.png)
